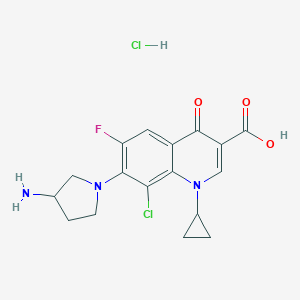

Clinafloxacin hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de clinafloxacine est un composé antibactérien de la famille des fluoroquinolones qui a fait l'objet de recherches pour ses puissantes propriétés antibiotiques. Malgré son activité prometteuse contre un large spectre de bactéries, y compris les bactéries Gram-positives, Gram-négatives et anaérobies, son développement clinique a été entravé par de graves effets secondaires .

Méthodes De Préparation

La synthèse du chlorhydrate de clinafloxacine implique plusieurs étapes, en commençant par la structure de base des fluoroquinolones. La méthode de préparation comprend généralement les étapes suivantes :

Formation du noyau quinolone : Cela implique la cyclisation de précurseurs appropriés pour former le cycle quinolone.

Introduction de groupes fonctionnels : Le chlore, le fluor et d'autres groupes fonctionnels sont introduits à des positions spécifiques sur le cycle quinolone.

Formation du sel de chlorhydrate : La dernière étape consiste à convertir la clinafloxacine en sa forme de sel de chlorhydrate pour améliorer sa solubilité et sa stabilité.

Analyse Des Réactions Chimiques

Condensation Reaction

A pivotal step in synthesizing the clinafloxacin key intermediate (compound 3) involves catalyzed condensation between compound 2 and diethyl malonate :

- Catalyst : Magnesium halides (e.g., MgCl₂, MgBr₂, MgI₂)

- Solvent : Toluene (7–8 volumes relative to compound 2)

- Acid-binding agents : Triethylamine, dimethylisopropylamine, or diisopropylethylamine

- Conditions :

Table 1: Optimization of Condensation Reaction Conditions

Cyclization and Hydrolysis

Post-condensation, cyclization and hydrolysis steps are employed to form the quinolone core structure. Patent CN102993170A highlights the use of bis(trichloromethyl) carbonate (BTC) for controlled chlorination, minimizing byproducts like bis-Clinafloxacin ureas .

Photodegradation Pathways

Clinafloxacin undergoes UV-induced degradation, generating reactive oxygen species (ROS) that contribute to phototoxicity :

- Mechanism : Cleavage of the C-8 chlorine substituent under UV light, leading to ROS formation (e.g., singlet oxygen, hydroxyl radicals).

- Impact : Structural instability necessitates storage in light-resistant packaging.

Metabolic Reactions

Approximately 50–75% of clinafloxacin is excreted unchanged in urine, while hepatic metabolism involves cytochrome P450 enzymes :

- Primary Pathway : Limited hepatic oxidation (CYP1A2-mediated), with minor contributions from CYP3A4.

- Key Metabolites : None major identified; <10% undergo phase I/II modifications .

Table 2: Pharmacokinetic Parameters Influencing Reactivity

| Parameter | Value | Source |

|---|---|---|

| Bioavailability | ~90% | |

| Renal Excretion | 50–75% | |

| Half-life | 5–7 hours |

Derivatization and Structural Modifications

Clinafloxacin derivatives have been synthesized to explore structure-activity relationships. Patent CN102993170A details urea-linked pyrrolidine derivatives with enhanced antibacterial activity :

Table 3: Spectral Data for Select Clinafloxacin Derivatives

| Compound | NMR (CDCl₃, δ ppm) | HR MS (Observed) |

|---|---|---|

| TM1-1 | 14.26 (s, 1H), 8.93 (s, 1H), 8.05 (d, J=9 Hz, 1H), 5.30 (s, 1H) | 423.1236 |

| TM1-3 | 14.37 (s, 1H), 8.90 (s, 1H), 8.02 (d, J=12 Hz, 1H), 3.58–3.53 (m, 3H) | 451.1549 |

| TM1-7 | 14.41 (s, 1H), 8.91 (s, 1H), 4.39–4.32 (m, 1H), 3.30–3.24 (q, 4H) | 465.1702 |

Key Observations :

- Urea Substituents : Derivatives with alkyl-urea groups (e.g., propyl, butyl) showed retained activity against quinolone-resistant Streptococcus pneumoniae .

- Stereochemical Impact : Configuration at the C-7 position influences binding to DNA gyrase and topoisomerase IV .

Reaction with Biological Targets

Clinafloxacin inhibits bacterial DNA gyrase (IC₅₀ = 0.92 µg/mL) and topoisomerase IV (IC₅₀ = 1.62 µg/mL) via dual targeting :

Applications De Recherche Scientifique

Pharmacological Mechanism of Action

Clinafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription in bacteria. This mechanism is similar to other fluoroquinolones but is noted for its effectiveness against a wider range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria .

Treatment of Serious Infections

Clinafloxacin has been studied for its efficacy in treating various serious infections, particularly those caused by antibiotic-resistant bacteria. Clinical trials have investigated its use in:

- Nosocomial pneumonia : Clinafloxacin has shown promise in treating hospital-acquired pneumonia, particularly in patients with limited treatment options due to resistance .

- Complicated intra-abdominal infections : Its broad-spectrum activity makes it a candidate for managing severe intra-abdominal infections where polymicrobial flora are involved .

- Febrile neutropenia : The drug has been evaluated for use in febrile neutropenic patients, a common complication in cancer chemotherapy that increases infection risk .

Antibiotic Resistance

The compound's activity against resistant strains of bacteria, including those resistant to penicillin and ciprofloxacin, positions it as a potential alternative in the fight against antibiotic resistance . Research indicates that clinafloxacin maintains efficacy against pathogens like Streptococcus pneumoniae that have developed resistance to other antibiotics .

Pharmacokinetics and Drug Interactions

Clinafloxacin displays a favorable pharmacokinetic profile, with an elimination half-life of approximately 6.1 hours after oral administration. It achieves steady-state concentrations within three days when dosed twice daily . However, it is crucial to note that clinafloxacin inhibits several cytochrome P450 enzymes (notably CYP1A2), leading to significant drug-drug interactions. For instance, it can increase plasma concentrations of theophylline and warfarin, necessitating careful monitoring during co-administration .

Case Study 1: Efficacy in Meningitis

In animal models, clinafloxacin has demonstrated effectiveness against penicillin-resistant Streptococcus pneumoniae meningitis. Studies indicated that it significantly reduced bacterial counts in cerebrospinal fluid compared to untreated controls, suggesting its potential utility in treating resistant meningitis cases .

Case Study 2: Treatment of Complicated Infections

A clinical trial involving patients with complicated skin and soft tissue infections showed that clinafloxacin was effective in achieving clinical cure rates comparable to those of standard treatments. The trial highlighted its utility in cases where traditional antibiotics failed due to resistance patterns .

Safety Profile and Concerns

Despite its promising applications, clinafloxacin's development has been hindered by safety concerns. Adverse effects such as phototoxicity and hypoglycemia have been reported. The phototoxicity is particularly associated with oral dosing and involves the formation of reactive oxygen species upon exposure to ultraviolet light . These safety issues have led to the withdrawal of its investigational new drug application by the manufacturer.

Mécanisme D'action

Clinafloxacin hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription. By binding to these enzymes, clinafloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de clinafloxacine est structurellement apparenté à d'autres fluoroquinolones telles que la ciprofloxacine, la lévofloxacine et la moxifloxacine. Comparée à ces composés, la clinafloxacine a montré une puissance plus élevée contre certaines souches bactériennes, mais aussi un risque plus élevé d'effets secondaires, tels que la phototoxicité et l'hypoglycémie .

Composés similaires

- Ciprofloxacine

- Lévofloxacine

- Moxifloxacine

- Grepafloxacine

Ces composés partagent un mécanisme d'action similaire, mais diffèrent par leur spectre d'activité, leur pharmacocinétique et leur profil d'effets secondaires.

Activité Biologique

Clinafloxacin hydrochloride is a broad-spectrum fluoroquinolone antibiotic with significant biological activity against various bacterial pathogens. This article provides a comprehensive overview of its mechanisms, pharmacodynamics, and clinical implications, supported by data tables and research findings.

Overview of this compound

Clinafloxacin, chemically known as CHClFNO, is primarily known for its dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. It exhibits potent activity against both Gram-positive and Gram-negative bacteria, including anaerobic organisms such as Pseudomonas aeruginosa.

Clinafloxacin’s antibacterial action is attributed to its ability to interfere with bacterial DNA synthesis. The drug binds to the DNA-enzyme complex formed by DNA gyrase and topoisomerase IV, preventing the relaxation of supercoiled DNA, which is crucial for replication and transcription. This mechanism categorizes clinafloxacin among the fluoroquinolone antibiotics, which are known for their broad-spectrum activity.

Pharmacokinetics

The pharmacokinetic profile of clinafloxacin reveals rapid absorption and a favorable distribution in tissues. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 90% (oral) |

| Elimination Half-life | 6.1 hours |

| Maximum Concentration (Cmax) | 0.7 hours post-dose |

| Renal Clearance | Approximately 50% unchanged in urine |

These parameters indicate that clinafloxacin achieves effective concentrations in plasma quickly, making it suitable for treating acute infections.

Antimicrobial Spectrum

Clinafloxacin demonstrates a broad antimicrobial spectrum. Its efficacy against various pathogens is summarized in the following table:

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | High (e.g., Streptococcus pneumoniae) |

| Gram-negative Bacteria | High (e.g., Escherichia coli) |

| Anaerobic Bacteria | High (e.g., Bacteroides fragilis) |

In comparative studies, clinafloxacin has shown superior activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 0.125 μg/ml, outperforming other fluoroquinolones like levofloxacin and moxifloxacin .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of clinafloxacin:

- Efficacy Against Respiratory Infections : A clinical trial involving patients with community-acquired pneumonia demonstrated that clinafloxacin was effective in achieving clinical resolution in over 80% of cases within seven days of treatment .

- Comparative Effectiveness : In a study comparing clinafloxacin with standard treatments for complicated urinary tract infections, clinafloxacin exhibited comparable efficacy but with a more favorable side effect profile .

- Phototoxicity Concerns : Notably, clinafloxacin has been associated with phototoxicity, primarily when administered orally. This adverse effect is linked to the formation of reactive oxygen species under UV light exposure .

Safety Profile

While generally well-tolerated, clinafloxacin can cause adverse effects such as:

Propriétés

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMACYHMTJHBPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909839 | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105956-99-8 | |

| Record name | 3-Quinolinecarboxylic acid, 7-(3-amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105956-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clinafloxacin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105956998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clinafloxacin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(3-Aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLINAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G17M59V0FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the pharmacokinetic profile of clinafloxacin hydrochloride in rats?

A1: Studies have shown that this compound exhibits favorable pharmacokinetic properties in rats. Following oral administration, the drug is absorbed rapidly, reaching peak plasma concentrations (Cmax) within approximately 1 hour []. The time taken for the plasma concentration to reduce by half (t1/2) ranges from 2.03 to 2.17 hours, suggesting a relatively short elimination half-life []. this compound displays a linear pharmacokinetic profile, meaning the drug's exposure (AUC and Cmax) increases proportionally with increasing doses within the tested range []. Distribution studies indicate that the drug is widely distributed in various organs, except for the brain and fat, following a single oral dose []. The primary route of elimination appears to be renal excretion, with approximately 20.6% of the administered dose recovered in urine within 72 hours [].

Q2: What analytical methods are commonly employed to quantify this compound in biological samples?

A2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection is a widely used technique for the quantification of this compound in biological matrices like rat plasma []. This method offers high sensitivity and selectivity, allowing for accurate determination of drug concentrations. Researchers have successfully developed and validated RP-HPLC methods utilizing different column chemistries and mobile phase compositions to achieve optimal separation and detection of this compound [, ].

Q3: How extensively is this compound bound to plasma proteins?

A3: this compound exhibits a high degree of binding to plasma proteins. Research indicates that approximately 90.2% to 97.0% of the drug in plasma is bound to proteins []. This high plasma protein binding characteristic is an important consideration when interpreting pharmacokinetic data and predicting drug interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.